molecular formula C17H19NO2 B4186074 5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4186074
M. Wt: 269.34 g/mol
InChI Key: DCRQSHADRNZBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has been studied extensively for its potential applications in various fields. It is commonly referred to as MIPO, which is an abbreviation of its chemical name. MIPO is a white crystalline powder that is soluble in organic solvents and insoluble in water.

Mechanism of Action

The mechanism of action of MIPO is not fully understood. However, it has been suggested that MIPO acts on the GABAergic system by enhancing the activity of GABA-A receptors. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. MIPO has been shown to enhance the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
MIPO has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant, anxiolytic, and sedative properties. MIPO has also been shown to have neuroprotective effects and to improve cognitive function. MIPO has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability.

Advantages and Limitations for Lab Experiments

MIPO has several advantages as a research tool. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in various fields. MIPO has also been found to have low toxicity and to be well-tolerated in animal studies. However, MIPO has some limitations as a research tool. It is not water-soluble, which can make it difficult to administer in some experiments. MIPO also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of MIPO. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of MIPO on other neurotransmitter systems, such as the glutamatergic system. Additionally, the development of new synthetic methods for MIPO and its analogs could lead to the discovery of new compounds with potential biological activities.
Conclusion:
In summary, MIPO is a chemical compound that has been extensively studied for its potential applications in various fields. It has been found to have anticonvulsant, anxiolytic, and sedative properties. MIPO has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MIPO has several advantages as a research tool, but it also has some limitations. There are several future directions for the study of MIPO, including further investigation of its potential applications and the development of new synthetic methods.

Scientific Research Applications

MIPO has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and organic synthesis. MIPO has been found to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MIPO has been used as a starting material for the synthesis of various compounds with potential biological activities.

properties

IUPAC Name

5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-8-9-14-15(10-11)17(20)18(16(14)19)12(2)13-6-4-3-5-7-13/h3-8,12,14-15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQSHADRNZBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
5-methyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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